molecular formula C15H16N2O3S B3010898 3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid CAS No. 1968138-45-5

3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid

Cat. No.: B3010898
CAS No.: 1968138-45-5
M. Wt: 304.36
InChI Key: VJOFKKSQZJAAHE-UHFFFAOYSA-N
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Description

3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid is a complex organic compound featuring a cyclopentanecarboxylic acid core linked to a 6-methylbenzo[d]thiazol-2-yl group via a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-methylbenzo[d]thiazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The cyclopentanecarboxylic acid moiety can be introduced via a coupling reaction using reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the carbamoyl linkage .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet demand. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-8-2-5-11-12(6-8)21-15(16-11)17-13(18)9-3-4-10(7-9)14(19)20/h2,5-6,9-10H,3-4,7H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOFKKSQZJAAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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